Epiblastin A is a small molecule that acts as a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1α and CK1δ. [, ] It plays a crucial role in scientific research as a tool to investigate the biological functions of CK1 in various cellular processes, including stem cell reprogramming and cancer cell growth. [, ]
Epiblastin A was first reported in a study by Ursu Andrei et al., where it was shown to promote the conversion of epiblast stem cells into a more pluripotent state by inhibiting casein kinase 1 activity . The compound is synthesized from pteridine derivatives, which are known for their diverse biological activities.
Epiblastin A belongs to the class of small molecule inhibitors, specifically targeting protein kinases. It is classified as a casein kinase 1 inhibitor, which plays a significant role in various cellular processes including cell cycle regulation and signal transduction.
The synthesis of Epiblastin A involves several steps that focus on modifying pteridine derivatives. The primary method includes:
The synthesis typically employs techniques such as:
Epiblastin A has a complex molecular structure characterized by a pteridine core. The specific arrangement of functional groups at various positions contributes to its inhibitory activity against casein kinase 1.
Epiblastin A primarily acts through inhibition of casein kinase 1, affecting downstream signaling pathways. Key reactions include:
The kinetic parameters of Epiblastin A's interaction with casein kinase 1 have been characterized using enzyme assays that measure phosphorylation rates in the presence and absence of the inhibitor.
Epiblastin A exerts its effects by binding to casein kinase 1 and inhibiting its enzymatic activity. This results in:
The compound has been shown to significantly increase Oct4 expression, a marker indicative of pluripotency, thereby facilitating the transition from epiblast stem cells to embryonic stem cells .
Epiblastin A has several potential applications in scientific research and medicine, including:
Epiblastin A emerged from a 2016 landmark study that screened the LOPAC®1280 library for compounds inducing Oct4-GFP expression in mouse epiblast stem cells (EpiSCs). The initial hit, triamterene—a diuretic with unknown stem cell activity—was identified as a weak inducer of reprogramming. Through systematic medicinal chemistry optimization, researchers synthesized a derivative collection that yielded Epiblastin A, a potent analog exhibiting >20-fold enhanced reprogramming activity compared to the parent compound. Target deconvolution studies revealed casein kinase 1 (CK1) isoforms α, δ, and ε as primary cellular targets, with Epiblastin A acting as a selective ATP-competitive inhibitor (IC₅₀ = 0.8–1.2 μM). This discovery provided the first pharmacological evidence linking CK1 inhibition to pluripotency acquisition [1].
Table 1: Key Events in Epiblastin A Development
Year | Milestone | Experimental System | Significance | |
---|---|---|---|---|
2016 | Identification of triamterene as initial hit | Oct4-GFP reporter EpiSCs | First compound shown to induce EpiSC→ESC conversion | |
2016 | Development of Epiblastin A | Structure-activity relationship (SAR) analysis | Optimized potency and selectivity for CK1 inhibition | |
2016 | Target identification | Kinase profiling and cellular assays | CK1α/δ/ε established as mechanistic targets | |
2021 | Validation in synthetic embryo systems | Blastocyst-like hemisphere (BCLH) assays | Confirmed induction of trilineage blastocyst features | [6] |
Epiblastin A addresses a fundamental challenge in regenerative medicine: the inefficient conversion of "primed" epiblast stem cells (EpiSCs, resembling post-implantation embryos) to naïve embryonic stem cells (ESCs, resembling pre-implantation embryos). Unlike transcription factor-based reprogramming, Epiblastin A achieves this chemically through:
Table 2: Reprogramming Efficiency of Epiblastin A vs. Conventional Methods
Reprogramming Method | Cell Source | Efficiency (%) | Timeframe | Key Advantages |
---|---|---|---|---|
Epiblastin A treatment | Mouse EpiSCs | 15–20% | 10–14 days | Chemically defined; no genetic modification |
OSKM transcription factors | Mouse fibroblasts | 0.1–1% | 14–21 days | Broad somatic cell applicability |
LIF/STAT3 activation | Mouse EpiSCs | <5% | 14–28 days | Physiological pathway mimicry |
Critically, Epiblastin A-induced cells exhibit:
Despite its utility, Epiblastin A faces unresolved challenges:
Future research priorities include:
"Developing next-generation CK1 inhibitors with improved isoform selectivity and pharmacokinetic profiles for in vivo reprogramming applications, particularly in human cells where metabolic and epigenetic barriers are more pronounced." [1] [6] [10]
Table 3: Research Questions and Experimental Approaches
Unanswered Question | Current Insights | Proposed Approaches |
---|---|---|
CK1 isoform-specific roles | CK1δ knockdown enhances reprogramming more than CK1α | Isoform-selective inhibitors; CRISPR-Cas9 screens |
Human EpiSC reprogramming | TL2iLGoY medium + Epiblastin A enhances efficiency | Human blastoid models; modified culture conditions |
In vivo delivery feasibility | Poor solubility limits murine studies | Nanoparticle encapsulation; prodrug development |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7